molecular formula C6H13NO B175710 (S)-Piperidin-2-ylmethanol CAS No. 41373-39-1

(S)-Piperidin-2-ylmethanol

Cat. No.: B175710
CAS No.: 41373-39-1
M. Wt: 115.17 g/mol
InChI Key: PRAYXGYYVXRDDW-LURJTMIESA-N
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Description

(S)-Piperidin-2-ylmethanol is a chiral alcohol derived from piperidine, a six-membered heterocyclic amine. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both a piperidine ring and a hydroxyl group in its structure makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Piperidin-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of (S)-Piperidin-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (S)-Piperidin-2-one using a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: (S)-Piperidin-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (S)-Piperidin-2-one using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form (S)-Piperidin-2-ylmethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetone or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

    Oxidation: (S)-Piperidin-2-one.

    Reduction: (S)-Piperidin-2-ylmethane.

    Substitution: Various substituted piperidine derivatives depending on the reagent used.

Scientific Research Applications

(S)-Piperidin-2-ylmethanol has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: The compound is a precursor in the synthesis of drugs that target neurological disorders and other medical conditions.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-Piperidin-2-ylmethanol exerts its effects is primarily through its interaction with biological targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the piperidine ring can interact with receptors and other molecular targets, modulating their function. These interactions are crucial in the compound’s role as a precursor in drug synthesis.

Comparison with Similar Compounds

(S)-Piperidin-2-ylmethanol can be compared with other similar compounds such as:

    ®-Piperidin-2-ylmethanol: The enantiomer of this compound, which may exhibit different biological activities due to its stereochemistry.

    Piperidin-2-one: The oxidized form of this compound, used in similar synthetic applications.

    Piperidin-2-ylmethane: The reduced form, which lacks the hydroxyl group and has different reactivity.

The uniqueness of this compound lies in its chiral nature and the presence of both a piperidine ring and a hydroxyl group, making it a valuable intermediate in various chemical and pharmaceutical processes.

Properties

IUPAC Name

[(2S)-piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAYXGYYVXRDDW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426188
Record name (S)-Piperidin-2-ylmethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41373-39-1
Record name (2S)-2-Piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41373-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Piperidin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2S)-piperidin-2-yl]methanol
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